4-Amino-2-bromo-5-fluorobenzoic acid
Description
4-Amino-2-bromo-5-fluorobenzoic acid (molecular formula: C₇H₅BrFNO₂) is a halogenated benzoic acid derivative featuring amino (-NH₂), bromo (-Br), and fluoro (-F) substituents at the 4-, 2-, and 5-positions of the aromatic ring, respectively. The amino group enhances solubility in polar solvents, while bromine and fluorine contribute to electrophilic reactivity and metabolic stability, respectively.
Properties
CAS No. |
1196693-87-4 |
|---|---|
Molecular Formula |
C7H5BrFNO2 |
Molecular Weight |
234.02 g/mol |
IUPAC Name |
4-amino-2-bromo-5-fluorobenzoic acid |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) |
InChI Key |
GPTAEENYROUMOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)Br)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
Key structural analogs are compared below based on substituent positions, molecular properties, and reported applications:
Table 1: Structural Comparison of 4-Amino-2-bromo-5-fluorobenzoic Acid and Analogs
Key Research Findings
Electronic and Steric Effects
- Bromine vs. Methoxy Substitution: Bromine’s electronegativity and size (van der Waals radius: 1.85 Å) enhance electrophilic aromatic substitution reactivity compared to methoxy groups, which are electron-donating and smaller (e.g., 4-Amino-2-fluoro-5-methoxybenzoic acid) .
- Fluorine’s Role: Fluorine at position 5 in the target compound increases metabolic stability and membrane permeability compared to non-fluorinated analogs like 4-Amino-5-bromo benzoic acid .
Tautomerism and Conformational Flexibility
- DFT studies on 2-Amino-5-bromobenzoic acid () reveal that tautomeric forms (e.g., keto-enol) influence hydrogen-bonding networks. The target compound’s fluorine at position 5 may stabilize specific tautomers, altering crystal packing or biological interactions .
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